molecular formula C10H13IN2O B046723 N-(3-iodopyridin-2-yl)pivalamide CAS No. 113975-31-8

N-(3-iodopyridin-2-yl)pivalamide

Cat. No. B046723
Key on ui cas rn: 113975-31-8
M. Wt: 304.13 g/mol
InChI Key: WHHVZQZQGUTYJM-UHFFFAOYSA-N
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Patent
US08058444B2

Procedure details

To a mixture of 2,2-dimethyl-N-pyridin-2-yl-propionamide described in Preparation Example 1-1-1 (3.0 g, 17 mmol), N,N,N′,N′-tetramethyl ethylenediamine (6.3 mL, 42 mmol) and tetrahydrofuran (60 mL) was added n-butyl lithium (1.6M n-hexane solution, 30 mL, 47 mmol) dropwise at −78° C, which was stirred overnight at 0° C. To the reaction mixture was added iodine (6.8 g, 27 mmol) at −78° C, which was stirred at 0° C for 1.5 hours. To the reaction mixture were added water and a saturated aqueous solution of sodium thiosulfate, and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride water, and the solvent thereof was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=2:1) to obtain the title compound (2.9 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1-1-1
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
6.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)=[O:4].CN(C)CCN(C)C.C([Li])CCC.[I:27]I>O.O1CCCC1>[I:27][C:11]1[C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1])=[N:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NC1=NC=CC=C1)(C)C
Step Two
Name
Example 1-1-1
Quantity
3 g
Type
reactant
Smiles
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
6.8 g
Type
reactant
Smiles
II
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
which was stirred overnight at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
which was stirred at 0° C for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
a saturated aqueous solution of sodium thiosulfate, and extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride water
CUSTOM
Type
CUSTOM
Details
the solvent thereof was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:heptane=2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C(=NC=CC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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